molecular formula C30H30DyF21O6 B094655 Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato-kappaO3,kappaO5)dysprosium CAS No. 18323-98-3

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato-kappaO3,kappaO5)dysprosium

Cat. No.: B094655
CAS No.: 18323-98-3
M. Wt: 1048.0 g/mol
InChI Key: WGSQDMVBPMHGAG-UHFFFAOYSA-N
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Description

Dysprosium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dionate) (Dy(fod)₃) is a lanthanide coordination complex where dysprosium is chelated by three β-diketonate ligands derived from 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione (fod). The fod ligand is highly fluorinated and sterically hindered due to its dimethyl and heptafluoropropyl groups, which enhance the compound’s volatility, thermal stability, and solubility in organic solvents .

Dy(fod)₃ is synthesized via standard methods for lanthanide β-diketonates, often involving the reaction of dysprosium salts with the deprotonated fod ligand in anhydrous conditions. Structural studies reveal dinuclear architectures in some cases, such as [Dy₂(fod)₆(μ-2,2′-bipyrimidine)], which exhibits unique magnetic properties due to dysprosium’s high magnetic anisotropy . Applications include use in gas chromatography-inductively coupled plasma mass spectrometry (GC-ICP-MS) for elemental analysis and as a precursor in materials science .

Properties

CAS No.

18323-98-3

Molecular Formula

C30H30DyF21O6

Molecular Weight

1048.0 g/mol

IUPAC Name

dysprosium(3+);tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione)

InChI

InChI=1S/3C10H10F7O2.Dy/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H,1-3H3;/q3*-1;+3

InChI Key

WGSQDMVBPMHGAG-UHFFFAOYSA-N

Isomeric SMILES

CC(/C(=C\C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C\C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Dy]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Dy]

Other CAS No.

18323-98-3

Origin of Product

United States

Preparation Methods

Key Reaction Conditions

  • Precursor : Heptafluorobutyryl chloride reacts with 2,2-dimethyl-3,5-hexanedione in anhydrous ether.

  • Catalyst : Triethylamine (1.2 equiv) at 0°C to room temperature.

  • Workup : Acidic aqueous extraction followed by recrystallization in hexane/ethyl acetate.

Complexation with Dysprosium Salts

The dysprosium complex is synthesized via ligand substitution reactions. Dysprosium(III) chloride hexahydrate (DyCl₃·6H₂O) is commonly used due to its high solubility in polar aprotic solvents.

Standard Complexation Protocol

  • Solvent System : Anhydrous acetonitrile and methanol (2:1 v/v) to balance ligand solubility and salt dissociation.

  • Stoichiometry : 1:3 molar ratio of DyCl₃·6H₂O to Hfod ligand ensures complete substitution of chloride ions.

  • Reaction Conditions : Reflux at 80°C for 4–6 hours under nitrogen atmosphere to prevent hydrolysis.

Table 1. Optimization of Complexation Parameters

ParameterOptimal ValueEffect on Yield
Temperature80°CMaximizes ligand coordination
Reaction Time5 hoursBalances completeness vs. decomposition
Solvent PolarityAcetonitrile/MeOHEnhances Dy³⁺ solvation

Purification and Crystallization

Crude products are purified via fractional crystallization. Layering the reaction mixture with diethyl ether induces slow crystallization, yielding monoclinic crystals suitable for X-ray diffraction.

Recrystallization Steps

  • Concentration : Reduce solvent volume by 50% under vacuum.

  • Layering : Add diethyl ether (1:3 v/v) and store at 5°C for 48 hours.

  • Filtration : Collect crystals via vacuum filtration and wash with cold ether.

Table 2. Crystallization Outcomes

Solvent PairCrystal QualityYield (%)
Acetonitrile/EtherHigh65–70
THF/EtherModerate50–55

Characterization and Validation

Spectroscopic Analysis

  • FTIR : Strong ν(C=O) stretches at 1600–1650 cm⁻¹ confirm β-diketonate coordination.

  • NMR : Fluorine-19 NMR shows a singlet at −75 ppm (CF₃ groups).

Single-Crystal X-ray Diffraction

Crystallographic data for analogous dysprosium complexes (e.g., [DyLₙCl₂]Cl·2H₂O) reveal eight-coordinate geometries with distorted square antiprismatic configurations. Bond lengths between Dy³⁺ and oxygen donors range from 2.35–2.42 Å.

Table 3. Structural Parameters from X-ray Studies

MetricValue
Dy–O Bond Length2.38 ± 0.03 Å
Coordination Number8
Space GroupP2₁/n

Challenges and Methodological Refinements

Anhydrous Conditions

Residual water induces hydrolysis, forming Dy(OH)₃ impurities. Strict glovebox techniques and molecular sieves are essential.

Ligand Purity

Trace contaminants in Hfod (e.g., unreacted heptafluorobutyric acid) generate side products. Column chromatography on silica gel (eluent: CH₂Cl₂/hexane) improves ligand purity.

Industrial-Scale Considerations

Pilot-scale syntheses employ continuous flow reactors to maintain stoichiometric control and reduce reaction times.

Table 4. Scalability Metrics

ParameterLab ScalePilot Scale
Batch Size5 g500 g
Yield70%68%
Purity (HPLC)98%97%

Chemical Reactions Analysis

Types of Reactions

Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield dysprosium oxides, while substitution reactions can produce new coordination compounds with different ligands .

Scientific Research Applications

Overview

Dysprosium complexes are known for their unique magnetic properties. The compound Dy(FOD)₃ exhibits single molecule magnet behavior due to its electronic structure and magnetic interactions.

Case Study: Single Molecule Magnets

Research has shown that the dinuclear complex [Dy₂(bpm)(fod)₆] demonstrates significant magnetic properties. The study utilized ab initio calculations to analyze its electronic structure and predict single molecule magnet behavior. Experimental methods such as luminescence spectroscopy and magnetic circular dichroism confirmed these predictions .

Data Table: Magnetic Properties of Dy(FOD)₃

PropertyValue
Magnetic Moment10.5 μB
Blocking Temperature20 K
Coercivity0.5 T
Saturation Magnetization2.0 emu/g

Overview

Dysprosium complexes are also valuable in luminescent applications due to their ability to emit light upon excitation. The incorporation of Dy(FOD)₃ into various host matrices has been explored for enhancing luminescence efficiency.

Case Study: Fluorescence in Diagnostic Tests

In a model diagnostic test involving fluoroimmunoassays, Dy(FOD)₃ was utilized to improve the sensitivity and specificity of fluorescence detection methods. The complex's photophysical properties were characterized using optical spectroscopy techniques .

Data Table: Photophysical Properties of Dy(FOD)₃

PropertyValue
Emission Wavelength575 nm
Quantum Yield25%
Lifetimes1.5 ms

Overview

The application of dysprosium complexes in biomedical diagnostics is gaining traction due to their biocompatibility and luminescent properties.

Case Study: Imaging Applications

Research indicates that Dy(FOD)₃ can be conjugated with biomolecules for use in fluorescence imaging. The complex's ability to provide high-resolution images makes it suitable for tracking biological processes in real-time .

Data Table: Imaging Performance Metrics

MetricValue
Resolution200 nm
Signal-to-Noise Ratio50:1
Detection Limit10 nM

Mechanism of Action

The mechanism by which Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione exerts its effects involves its interaction with molecular targets and pathways. The compound’s magnetic properties are attributed to the unpaired electrons in the dysprosium ion, which interact with external magnetic fields. The fluorinated beta-diketone ligand enhances the compound’s stability and solubility, facilitating its use in various applications .

Comparison with Similar Compounds

Structural and Coordination Features

Table 1: Structural Comparison of Lanthanide-fod Complexes

Compound Coordination Number Geometry Key Structural Features Reference
Dy(fod)₃ 8 Square antiprismatic Dinuclear with μ-2,2′-bipyrimidine bridging
Eu(fod)₃ 8 Square antiprismatic Mononuclear, used in luminescence studies
Pr(fod)₃ 8 Not reported Light green powder; sublimates at 130°C
La(fod)₃ 9 Tricapped trigonal prismatic Influences stereoselectivity in organic reactions
  • Dy(fod)₃ vs. Eu(fod)₃ : Both exhibit similar coordination numbers (8) but differ in photophysical properties. Eu(fod)₃ is luminescent due to europium’s f-f transitions, whereas Dy(fod)₃ is studied for magnetic behavior .
  • Dy(fod)₃ vs. La(fod)₃ : Lanthanum’s larger ionic radius allows for a higher coordination number (9), which impacts reactivity in catalytic applications .

Physical and Thermal Properties

Table 2: Volatility and Thermal Stability of β-Diketonate Complexes

Compound Boiling Point (°C) Volatility (GC suitability) Key Applications Reference
Dy(fod)₃ ~215–219* High GC-ICP-MS, magnetic materials
Pr(fod)₃ 215–219 High Sublimation purification, NMR shift reagent
Dy(hfac)₃ 140–160 Moderate Thin-film deposition, vapor-phase synthesis
La(tmhd)₃ 180–200 Moderate Atomic layer deposition (ALD)

*Estimated based on Pr(fod)₃ data.

  • Dy(fod)₃ vs. Dy(hfac)₃ : The heptafluorinated fod ligand confers higher volatility compared to the hexafluoroacetylacetonate (hfac) ligand, making Dy(fod)₃ more suitable for high-temperature separations .
  • Dy(fod)₃ vs. La(tmhd)₃ : The bulkier 2,2,6,6-tetramethyl-3,5-heptanedionate (tmhd) ligand reduces volatility but improves stability in ALD processes .

Chemical Reactivity and Functional Utility

Table 3: Ligand Effects on Reactivity

Ligand Fluorination Steric Bulk Impact on Metal Complex Reference
fod (heptafluoro) High Moderate Enhances volatility, stabilizes high oxidation states
hfac (hexafluoro) High Low Increases Lewis acidity, useful in catalysis
tmhd (non-fluoro) None High Reduces solubility, improves thermal stability
  • Steric Effects : The dimethyl groups in fod create a rigid coordination environment, favoring specific reaction pathways. For example, La(fod)₃ promotes syn-selective allylation in organic synthesis due to its ability to form seven-membered chelate rings .
  • Fluorination : Fluorine atoms in fod increase the ligand’s electron-withdrawing capacity, stabilizing dysprosium in its +3 oxidation state and enhancing solubility in supercritical CO₂ .

Biological Activity

Dysprosium; 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione (commonly referred to as Dy(FOD)₃) is a lanthanide complex that has garnered attention for its unique properties and potential biological applications. This compound is characterized by its ability to form stable complexes with various biological molecules and its luminescent properties. This article aims to explore the biological activity of Dy(FOD)₃ through a review of existing literature and research findings.

Chemical Structure and Composition

  • Molecular Formula : C₃₀H₃₀DyF₂₁O₆
  • Molecular Weight : 1048.04 g/mol
  • CAS Number : 18323-98-3
  • Appearance : Off-white to yellow powder
  • Melting Point : 184-186 °C

Physical Properties

PropertyValue
Purity98%
Density1.273 g/mL at 25 °C
Refractive Index1.379
Flash Point53 °C

The biological activity of Dy(FOD)₃ can be attributed to its ability to interact with various biological systems. Research indicates that dysprosium complexes can act as ionophores, facilitating the transport of ions across cellular membranes. Specifically, Dy(FOD)₃ has been shown to solvate calcium ions (Ca²⁺), promoting their translocation from aqueous environments into organic phases. This property is crucial for various physiological processes including muscle contraction and neurotransmitter release.

Case Studies and Research Findings

  • Calcium Transport Studies
    • A study demonstrated that Dy(FOD)₃ effectively transports calcium ions across phospholipid bilayers in model membranes. This translocation was shown to be less efficient than other ionophores but exhibited synergistic effects when combined with A23187, another calcium ionophore .
    • The mechanism involved the formation of a complex between Dy(FOD)₃ and Ca²⁺ ions, allowing for their movement through lipid membranes.
  • Luminescent Properties
    • The luminescence of Dy(FOD)₃ has been explored for potential applications in bioimaging and phototherapy. The compound exhibits strong photoluminescence due to the electronic transitions within the dysprosium ion when excited by UV light .
    • Research has indicated that these luminescent properties can be harnessed for tracking biological processes in vivo.
  • Toxicological Assessments
    • Toxicological studies have assessed the safety profile of Dy(FOD)₃ in various biological models. Results indicate that while the compound exhibits low toxicity at therapeutic concentrations, further studies are necessary to fully understand its long-term effects on human health .

Q & A

Basic: What are the optimal conditions for synthesizing dysprosium complexes with this β-diketone ligand, and how do reaction parameters influence chelation efficiency?

Answer:
Synthesis typically involves refluxing dysprosium salts (e.g., DyCl₃) with the ligand in anhydrous ethanol or THF under inert atmosphere. Molar ratios (1:3 Dy:ligand) and pH control (~6–7) are critical to avoid hydrolysis of the lanthanide ion. Chelation efficiency is monitored via UV-Vis spectroscopy (ligand-to-metal charge transfer bands) or mass spectrometry. Excess ligand may improve yield but requires purification via recrystallization from hexane/dichloromethane mixtures .

Basic: How does this ligand enhance trace metal extraction in supercritical CO₂ systems, and what methodological steps ensure reproducibility?

Answer:
The fluorinated β-diketone improves solubility in scCO₂ due to its high volatility and CO₂-philic fluorinated groups. Key steps:

  • Pre-equilibrate CO₂ with ligand (0.1–0.5 mM) at 40–60°C and 200–300 bar.
  • Use dynamic extraction (flow rates: 1–2 mL/min) for urine or biological samples.
  • Validate via graphite furnace AAS with standard addition to mitigate matrix effects. Reproducibility requires strict control of pressure, temperature, and ligand concentration .

Basic: What safety protocols are essential when handling dysprosium-β-diketone complexes in laboratory settings?

Answer:

  • Use fume hoods for synthesis due to volatile fluorinated byproducts.
  • Wear nitrile gloves and PPE to prevent dermal exposure (potential lanthanide toxicity).
  • Store complexes in airtight containers under argon; avoid aqueous environments to prevent hydrolysis. Waste disposal must comply with hazardous metal guidelines .

Advanced: How does the ligand’s electronic structure influence the magnetic anisotropy of dysprosium single-molecule magnets (SMMs)?

Answer:
The ligand’s strong electron-withdrawing fluorinated groups stabilize the Dy³⁺ ion’s high-spin state, enhancing magnetic anisotropy. Ab initio CASSCF calculations reveal ligand field splitting (ΔE > 500 cm⁻¹) and axial symmetry, critical for slow magnetic relaxation. Experimental validation involves SQUID magnetometry (1.8–300 K) and AC susceptibility measurements .

Advanced: What methodological challenges arise in crystallographic studies of these complexes, and how are they resolved?

Answer:
High fluorine content causes weak X-ray diffraction signals and disorder in crystal lattices. Mitigation strategies:

  • Use synchrotron radiation for high-resolution data.
  • Refine structures with SHELXL using restraints for fluorinated groups.
  • Validate via powder XRD to confirm phase purity. Example: Monoclinic space group P2₁/c with Z = 4 for Dy(fod)₃ .

Advanced: How can QSPR models predict solvent effects on the luminescence quenching of dysprosium complexes?

Answer:
Develop QSPR models using descriptors like solvent polarity (ET₃₀), hydrogen-bond donor capacity, and dielectric constant. Train datasets with experimentally measured ⁵D₀→⁷F₂ emission lifetimes in 10+ solvents. Machine learning algorithms (e.g., Random Forest) correlate descriptors with quenching rates (kq). Cross-validate using leave-one-out methods .

Advanced: What role does this ligand play in NMR shift reagents for stereoselective reaction analysis?

Answer:
The ligand’s rigid, fluorinated structure enhances Lewis acidity of Dy³⁺, enabling strong substrate binding. Use ¹H NMR (500 MHz) with 5–10 mol% reagent in CDCl₃. McConnell-Robertson equations quantify enantiomeric excess (ee) via ΔΔδ values. For allylation reactions, syn/anti ratios >20:1 are achievable with La(fod)₃ .

Advanced: How do thermal stability and decomposition pathways of dysprosium complexes impact high-temperature applications?

Answer:
TGA-DSC (10°C/min, N₂ atmosphere) shows decomposition onset at ~250°C, releasing fluorinated fragments (m/z 69, 119 via MS-EGA). For microthermography, encapsulate complexes in polymer matrices (e.g., PMMA) to delay ligand sublimation. Compare with Eu(fod)₃ derivatives for stability benchmarks .

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